![molecular formula C19H21N5O2 B5599101 5-[2-(1-氮杂环戊基)-2-氧代乙基]-1-苯基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮](/img/structure/B5599101.png)

5-[2-(1-氮杂环戊基)-2-氧代乙基]-1-苯基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

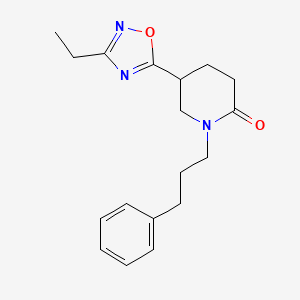

5-[2-(1-azepanyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.

The exact mass of the compound 5-[2-(1-azepanyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is 351.16952493 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-[2-(1-azepanyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-(1-azepanyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌和抗真菌活性

研究表明吡唑并[3,4-d]嘧啶-4-酮衍生物在抗菌和抗真菌应用中具有功效。例如,Kumar 等人 (2014 年) 的一项研究合成了一系列新型嘧啶吡唑杂环,发现某些衍生物对细菌和真菌均表现出显着的抗菌活性。这包括对金黄色葡萄球菌、蜡样芽孢杆菌和各种曲霉菌种的活性。该研究强调了这些化合物作为开发新型抗菌剂的基础结构的潜力(Kumar 等人,2014 年)。

抗炎和镇痛作用

Antre 等人 (2011 年) 的另一项研究探讨了连接到嘧啶部分的吡唑酮衍生物的抗炎、镇痛和解热活性。研究发现,某些化合物的活性与标准药物相当,表明它们在开发用于炎症和疼痛管理的新治疗剂中具有潜力(Antre 等人,2011 年)。

抗癌活性

Abdellatif 等人 (2014 年) 合成并测试了一系列吡唑并[3,4-d]嘧啶-4-酮衍生物对 MCF-7 人乳腺癌细胞系的抗癌活性。该研究发现了表现出显着抑制活性的化合物,突出了这些衍生物在抗癌药物开发中的潜力(Abdellatif 等人,2014 年)。

缓蚀作用

潜在应用不仅限于生物医学用途。例如,Abdel Hameed 等人 (2020 年) 研究了杂环衍生物在 HCl 环境中对 C 钢表面的缓蚀性能。研究发现,这些化合物可以显着提高耐腐蚀性,为工业应用的新型缓蚀剂提供了见解(Abdel Hameed 等人,2020 年)。

染色性能和生物活性

此外,研究还集中在合成和表征衍生自 5-吡唑酮的新型杂环化合物,以了解其染色性能和潜在的生物活性。Bagdatli 和 Ocal (2012 年) 的研究从 5-吡唑酮合成了新的偶氮和双偶氮染料,评估了它们的紫外-可见光测量、染色性能和牢度测试。这表明了这些杂环化合物在纺织工业和潜在生物应用中的多功能性(Bagdatli 和 Ocal,2012 年)。

作用机制

Target of Action

The compound, also known as F0679-0009, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

F0679-0009 acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 by F0679-0009 affects the cell cycle, a fundamental biochemical pathway in all living cells . By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can result in the induction of apoptosis, particularly in cancer cells that rely on rapid cell division .

Pharmacokinetics

The compound’s efficacy against various cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of F0679-0009’s action is the inhibition of cell proliferation . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also demonstrated moderate activity against HepG-2 with an IC50 range of 48 to 90 nM . These results suggest that F0679-0009 could be a promising candidate for cancer treatment.

属性

IUPAC Name |

5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c25-17(22-10-6-1-2-7-11-22)13-23-14-20-18-16(19(23)26)12-21-24(18)15-8-4-3-5-9-15/h3-5,8-9,12,14H,1-2,6-7,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBUHOFGPANYHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599023.png)

![4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5599037.png)

![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5599041.png)

![N-(3-chloro-4-fluorophenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5599045.png)

![N-cyclopropyl-3-{5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5599048.png)

![3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol](/img/structure/B5599059.png)

![N-{(3S*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5599063.png)

![3,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5599066.png)

![2-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5599086.png)

![ethyl {2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5599107.png)